N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide
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Overview
Description
N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide is a synthetic organic compound that belongs to the class of amides It is characterized by the presence of a benzoyl group attached to a phenyl ring, which is further connected to an amino acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide typically involves the following steps:
Formation of the Benzoylphenyl Intermediate: The initial step involves the acylation of a phenyl ring with benzoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3).
Amination Reaction: The benzoylphenyl intermediate is then reacted with (1R)-1-phenylethylamine under controlled conditions to form the desired amide compound. This step may require the use of coupling reagents such as N,N’-dicyclohexylcarbodiimide (DCC) to facilitate the formation of the amide bond.
Industrial Production Methods
Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) to yield reduced amide derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, where the amino group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4
Substitution: Alkyl halides, acyl chlorides
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce primary amines.
Scientific Research Applications
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.
Industry: Utilized in the production of advanced materials and as a component in specialty chemicals.
Mechanism of Action
The mechanism of action of N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide involves its interaction with specific molecular targets and pathways. This may include binding to enzymes or receptors, modulating their activity, and influencing cellular processes. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.
Comparison with Similar Compounds
Similar Compounds
N-(2-benzoylphenyl)-2-{[(1S)-1-phenylethyl]amino}acetamide: A stereoisomer with similar chemical properties but different biological activity.
N-(2-benzoylphenyl)-2-{[(1R)-1-methylpropyl]amino}acetamide: A structurally related compound with variations in the amino group.
Uniqueness
N-(2-benzoylphenyl)-2-{[(1R)-1-phenylethyl]amino}acetamide is unique due to its specific stereochemistry and the presence of both benzoyl and phenylethyl groups, which may confer distinct chemical and biological properties compared to its analogs.
Properties
IUPAC Name |
N-(2-benzoylphenyl)-2-[[(1R)-1-phenylethyl]amino]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N2O2/c1-17(18-10-4-2-5-11-18)24-16-22(26)25-21-15-9-8-14-20(21)23(27)19-12-6-3-7-13-19/h2-15,17,24H,16H2,1H3,(H,25,26)/t17-/m1/s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HVHQOYMDLQQMHG-QGZVFWFLSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H](C1=CC=CC=C1)NCC(=O)NC2=CC=CC=C2C(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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